2-Cyclopentyl-2-methylpropanal
Overview
Description
2-Cyclopentyl-2-methylpropanal is a cyclic aldehyde with the chemical formula C10H18O.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopentyl-2-methylpropanal can be synthesized through several methods. One common approach involves the oxidation of 2-cyclopentyl-2-methylpropanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) . Another method includes the hydroformylation of cyclopentyl ethylene, followed by hydrogenation to yield the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclopentyl methyl ketone. This process typically uses a palladium catalyst under high pressure and temperature conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol, 2-cyclopentyl-2-methylpropanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: 2-Cyclopentyl-2-methylpropanoic acid
Reduction: 2-Cyclopentyl-2-methylpropanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopentyl-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2-methylpropanal involves its interaction with specific molecular targets. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. The compound’s reactivity is primarily due to the presence of the aldehyde functional group, which can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl methyl ketone
- Cyclopentyl ethylene
- 2-Methylpropanal
Uniqueness
2-Cyclopentyl-2-methylpropanal is unique due to its cyclic structure combined with an aldehyde functional group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. For example, cyclopentyl methyl ketone lacks the aldehyde group, while 2-methylpropanal does not have the cyclic structure .
Properties
IUPAC Name |
2-cyclopentyl-2-methylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2,7-10)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEDQTPUGBNHBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1499937-34-6 | |
Record name | 2-cyclopentyl-2-methylpropanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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